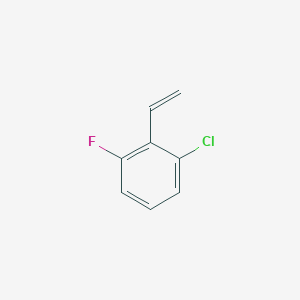

2-Chloro-6-fluorostyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethenyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJOXVRGPDLFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479215 | |

| Record name | 2-chloro-6-fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196862-01-8 | |

| Record name | 2-chloro-6-fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Chloro 6 Fluorostyrene and Its Precursors

Diverse Synthetic Routes to 2-Chloro-6-fluorostyrene Frameworks

The construction of the vinyl group on the 2-chloro-6-fluorophenyl scaffold is a critical transformation in the synthesis of this compound. Among the most versatile and widely employed methods for this purpose are olefination reactions of the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde.

One of the premier methods for converting aldehydes to alkenes is the Wittig reaction . This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt and a strong base. For the synthesis of this compound, methyltriphenylphosphonium bromide would be treated with a strong base, such as n-butyllithium, to generate the reactive methylenetriphenylphosphorane. This ylide then reacts with 2-chloro-6-fluorobenzaldehyde in an ethereal solvent like THF or diethyl ether. The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to yield the desired this compound and triphenylphosphine oxide as a byproduct. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Another powerful olefination method is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a modification of the Wittig reaction and utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org The HWE reaction typically shows a high degree of stereoselectivity, favoring the formation of (E)-alkenes. alfa-chemistry.comnrochemistry.com The phosphonate reagent, such as trimethyl phosphonoacetate, can be deprotonated with a base like sodium hydride to form a stabilized carbanion. This carbanion then reacts with 2-chloro-6-fluorobenzaldehyde to form an intermediate which eliminates a dialkylphosphate salt to give the alkene. A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.orgalfa-chemistry.com

A third approach involves a Grignard reaction followed by dehydration. In this method, 2-chloro-6-fluorobenzaldehyde is reacted with a methyl Grignard reagent, such as methylmagnesium bromide. This reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, forming a secondary alcohol, 1-(2-chloro-6-fluorophenyl)ethanol, after an aqueous workup. The subsequent step involves the dehydration of this alcohol, typically under acidic conditions with a reagent like sulfuric acid or phosphoric acid, or by heating with a catalyst such as alumina. This elimination reaction removes a molecule of water to form the carbon-carbon double bond, yielding this compound.

Targeted Synthesis of Key Halogenated Aromatic Precursors

The availability of suitably functionalized aromatic precursors is paramount for the successful synthesis of this compound. This section details the preparation of key intermediates, including 2-chloro-6-fluorobenzaldehyde and 2-chloro-6-fluorobenzylalcohol, and discusses general strategies for the introduction of halogen substituents onto aromatic rings.

Preparation of 2-Chloro-6-fluorobenzaldehyde and its Derivatives

2-Chloro-6-fluorobenzaldehyde is a crucial precursor for the synthesis of this compound. One common industrial method for its preparation involves the chlorination of 2-chloro-6-fluorotoluene. google.com This process is typically carried out under illumination at elevated temperatures (100-200 °C) to facilitate a radical chain reaction. The chlorination proceeds to form a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride. google.com The reaction is monitored until the concentration of the monochlorinated product is minimal. Subsequently, the mixture is hydrolyzed. A patented method describes the use of a ferric solid superacid catalyst and the addition of water at 100-200 °C to effect the hydrolysis of the di- and trichlorinated species to the aldehyde. google.com An older method involves hydrolysis with 85% sulfuric acid at 90 °C. google.com

Another route to 2-chloro-6-fluorobenzaldehyde is through the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride. wikipedia.org This method, however, involves the use of a stoichiometric amount of a chromium reagent, which raises environmental and safety concerns.

The resulting 2-chloro-6-fluorobenzaldehyde is a versatile intermediate. For instance, it undergoes a piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate to produce methyl 2-cyano-3-(2-chloro-6-fluorophenyl)-2-propenoate. researchgate.net

| Starting Material | Reagents and Conditions | Product | Key Features |

| 2-Chloro-6-fluorotoluene | 1. Cl2, light, 100-200 °C2. Ferric solid superacid, H2O, 100-200 °C | 2-Chloro-6-fluorobenzaldehyde | Industrial method, multi-step process. |

| 2-Chloro-6-fluorotoluene | 1. Benzoyl Peroxide or AIBN, Cl22. 85% H2SO4, 90 °C | 2-Chloro-6-fluorobenzaldehyde | Uses a radical initiator and strong acid for hydrolysis. google.com |

| 2-Chloro-6-fluorotoluene | Chromyl chloride | 2-Chloro-6-fluorobenzaldehyde | Oxidation reaction, stoichiometric use of chromium. wikipedia.org |

Electrochemical Synthesis of 2-Chloro-6-fluorobenzylalcohol

An environmentally benign approach to the synthesis of 2-chloro-6-fluorobenzylalcohol, another important precursor, is through the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde. This method avoids the use of chemical reducing agents, relying instead on electrons as the reagent. The electrochemical behavior of 2-chloro-6-fluorobenzaldehyde can be studied using cyclic voltammetry with a glassy carbon electrode to determine the optimal conditions for the preparative electrolysis.

The synthesis is typically carried out via constant current electrolysis in a divided H-shaped electrochemical cell. The catholyte can consist of the aldehyde dissolved in a suitable solvent like methanol with a supporting electrolyte such as sodium acetate. The process is diffusion-controlled. Upon completion of the electrolysis, the product, 2-chloro-6-fluorobenzylalcohol, can be extracted from the catholyte and purified. This electrochemical method offers a green and efficient alternative to traditional chemical reduction methods.

Strategic Introduction of Halogen Substituents in Aromatic Systems

The precise placement of halogen atoms on an aromatic ring is a fundamental aspect of synthesizing complex molecules like this compound. Electrophilic aromatic substitution is a common and powerful method for introducing halogens onto a benzene (B151609) ring. guidechem.com

For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) is typically required to activate the halogen, making it a more potent electrophile. The reaction proceeds through the formation of a highly electrophilic complex that is then attacked by the electron-rich aromatic ring.

Iodination is generally carried out with an oxidizing agent, such as nitric acid, to generate the electrophilic iodine species. For less reactive aromatic substrates, harsher conditions may be necessary.

Fluorination is more challenging due to the high reactivity of elemental fluorine. Therefore, indirect methods are often employed. One such method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. An alternative route for preparing 2-chloro-6-fluoro-compounds can start from 3-chloro-o-anisidine, which undergoes diazotization and subsequent reaction with tetrafluoroboric acid (HBF4) in a Schiemann reaction to introduce the fluorine atom. google.com

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on the use of transition metal catalysts to achieve high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have become indispensable tools for the formation of carbon-carbon bonds.

Palladium-Catalyzed Reactions for Fluoroalkenylated Systems

Palladium-catalyzed cross-coupling reactions are highly effective for the synthesis of fluoroalkenylated aromatic systems. The Heck reaction , for instance, provides a direct method for the arylation of alkenes. nrochemistry.comrsc.org In the context of this compound synthesis, a Heck reaction could potentially be employed by coupling a suitable 2-chloro-6-fluorophenyl derivative (e.g., an aryl halide or triflate) with ethylene gas or a vinyl equivalent.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final styrenic product and a palladium-hydride species. The active palladium(0) catalyst is then regenerated by reductive elimination in the presence of a base.

Recent advancements in this area include the development of photocatalytic palladium-catalyzed Heck-type couplings. These reactions can proceed under mild conditions, often at room temperature and using visible light, to introduce fluoroalkyl groups onto styrene (B11656) moieties. While not a direct synthesis of this compound, this methodology highlights the power of palladium catalysis in constructing complex fluorinated molecules.

| Reaction | Description | Application in Fluoroalkenylated Systems |

| Heck Reaction | Palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. nrochemistry.comrsc.org | Can be used to couple 2-chloro-6-fluorophenyl halides with vinyl sources to form this compound. |

| Photocatalytic Heck-type Coupling | A variation of the Heck reaction that utilizes visible light to promote the catalytic cycle. | Enables the introduction of various fluoroalkyl chains onto terminal alkenes under mild conditions. |

Cobalt-Catalyzed Cross-Coupling Methodologies

The use of earth-abundant and less toxic first-row transition metals, such as cobalt, has become a significant area of research in cross-coupling chemistry, offering an alternative to traditional palladium-based systems. Cobalt-catalyzed methodologies are effective for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of styrene derivatives from aryl halides. researchgate.netprinceton.edu

This approach involves the cross-coupling of an appropriate 2-chloro-6-fluorophenyl halide with a vinylating agent. A low-valent cobalt species, typically generated in situ, serves as the active catalyst. researchgate.net A plausible precursor for this reaction would be a 1,2-dihalo-3-fluorobenzene, where one halogen is selectively replaced. The catalytic cycle generally involves the oxidative addition of the aryl halide to the low-valent cobalt center, followed by transmetalation with the vinyl partner (if using an organometallic vinylating agent) or migratory insertion, and subsequent reductive elimination to yield the this compound product and regenerate the active cobalt catalyst.

A combination of a cobalt(II) salt, such as cobalt(II) bromide, and a suitable ligand like 2,2′-bipyridine is often employed. The reaction requires a reducing agent to generate the active low-valent cobalt catalyst from the cobalt(II) precursor. researchgate.net While specific literature detailing this exact transformation for this compound is scarce, the general applicability of this method to a wide range of functionalized aryl halides suggests its potential. researchgate.net The table below summarizes typical conditions for cobalt-catalyzed vinylation of various aryl halides.

Table 1: Representative Conditions for Cobalt-Catalyzed Vinylation of Aryl Halides

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

A robust and frequently utilized method for carbon-carbon bond formation is the Knoevenagel condensation. This reaction provides a pathway to synthesize this compound from its corresponding aldehyde precursor, 2-chloro-6-fluorobenzaldehyde, through a two-step sequence involving condensation followed by decarboxylation.

Step 1: Knoevenagel Condensation

The first step involves the base-catalyzed condensation of 2-chloro-6-fluorobenzaldehyde with an active methylene compound, such as malonic acid or its ester derivatives (e.g., diethyl malonate or cyanoacetates). Piperidine is a commonly used catalyst for this transformation. researchgate.netchemrxiv.org The reaction yields a substituted cinnamic acid derivative. For instance, the reaction of 2-chloro-6-fluorobenzaldehyde with 2-methoxyethyl cyanoacetate, catalyzed by piperidine, has been reported to produce 2-methoxyethyl 2-chloro-6-fluorophenylcyanoacrylate in 72% yield. researchgate.netresearchgate.net Hydrolysis of the resulting ester or cyano group would yield the corresponding 2-chloro-6-fluorocinnamic acid.

Table 2: Knoevenagel Condensation of 2-Chloro-6-fluorobenzaldehyde

Step 2: Decarboxylation

The second step is the decarboxylation of the substituted cinnamic acid intermediate to afford the final styrene product. This elimination of carbon dioxide is typically achieved by heating the cinnamic acid, sometimes in the presence of a catalyst. Thermal decarboxylation of various cinnamic acids can be performed at temperatures ranging from 150 to 220 °C. nih.govtandfonline.com The use of catalysts, such as ruthenium complexes, can facilitate this transformation under specific conditions. tandfonline.com The stability of the resulting vinyl group on the electron-deficient aromatic ring makes this a feasible concluding step for the synthesis.

Table 3: Representative Conditions for Decarboxylation of Cinnamic Acids

Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Chloro 6 Fluorostyrene

Mechanistic Studies of Halogen-Substituted Styrene (B11656) Reactivity

The reactivity of halogen-substituted styrenes like 2-Chloro-6-fluorostyrene is intricately linked to the electronic nature of the halogen atoms and their positions on the phenyl ring. The chlorine and fluorine atoms at the 2 and 6 positions, respectively, exert strong inductive electron-withdrawing effects, which significantly influence the electron density of both the vinyl group and the aromatic ring.

Mechanistic studies on analogous halogenated styrenes provide a framework for understanding the reactivity of this compound. For instance, the presence of electron-withdrawing groups is known to affect the stability of intermediates in various reactions. In the context of this compound, these ortho-halogen substituents create a unique electronic environment that can direct the course of chemical reactions.

Investigation of Radical Pathways in Halogenated Styrene Chemistry

Radical reactions involving halogenated styrenes are a key area of investigation, particularly in the context of polymerization and radical additions. The vinyl group of this compound is susceptible to attack by radical species, initiating chain reactions. The stability of the resulting benzylic radical intermediate is a crucial factor in determining the reaction's feasibility and outcome.

Radical chain reactions typically proceed through three main stages: initiation, propagation, and termination. libretexts.org In the case of this compound, initiation could involve the generation of a radical species that adds to the double bond. The subsequent propagation steps would involve the newly formed radical reacting with other molecules to continue the chain. Termination occurs when two radical species combine. youtube.com The reactivity and selectivity of these processes are influenced by the nature of the attacking radical and the electronic properties of the substituted styrene. For example, chlorine radicals are generally less selective than bromine radicals in their reactions with alkanes, a principle that can be extended to understand the potential reactivity of various radicals with the vinyl group of this compound. youtube.com

Nucleophilic Desulfinylation and α-Fluorocarbenoid Intermediates

In a relevant study, the treatment of an α,α-chlorofluoroalkyl sulfoxide (B87167) with a Grignard reagent led to the formation of a cis-fluoroalkene in a highly stereoselective manner, proceeding through an alkylfluorocarbenoid intermediate. oup.com This suggests that if a suitable precursor derived from this compound were subjected to similar conditions, the formation of a corresponding α-fluorocarbenoid and subsequent rearrangement products could be anticipated. The stereochemical outcome of such reactions is often influenced by the reaction conditions and the nature of the nucleophile employed. oup.com

Electrophilic and Nucleophilic Aromatic Substitution on Halogenated Phenyl Rings

The halogenated phenyl ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reaction rates being heavily influenced by the directing effects of the chlorine and fluorine substituents.

Electrophilic Aromatic Substitution: Both chlorine and fluorine are ortho, para-directing groups due to their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. However, they are also deactivating groups because of their strong inductive electron-withdrawing effect. In this compound, the positions ortho and para to the fluorine atom are positions 1, 3, and 5. Similarly, the positions ortho and para to the chlorine atom are positions 1, 3, and 5. Therefore, electrophilic attack is expected to be directed to the positions meta to the vinyl group (positions 3, 4, and 5). The combined deactivating effect of two halogen atoms generally makes electrophilic aromatic substitution on this molecule less favorable compared to benzene (B151609).

Nucleophilic Aromatic Substitution: The presence of two strong electron-withdrawing halogen atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAF). In these reactions, a nucleophile attacks the ring, leading to the displacement of one of the halogen atoms. The rate of nucleophilic aromatic substitution is generally enhanced by the presence of electron-withdrawing groups. The fluorine atom is often a better leaving group than chlorine in such reactions. youtube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is key to the reaction's feasibility.

Stereochemical Control in Reactions Involving this compound

Stereochemical control is a critical aspect of reactions involving the vinyl group of this compound. The addition of reagents across the double bond can lead to the formation of new stereocenters, and the relative orientation of the substituents will be determined by the reaction mechanism.

For instance, the stereoselective synthesis of β-fluorostyrene derivatives has been achieved from a common intermediate, highlighting the ability to control the cis or trans configuration of the resulting double bond through specific reaction sequences. nih.gov One approach involves the stereospecific replacement of a silyl (B83357) group to yield trans isomers, while a bromination/desilicobromination sequence followed by reduction affords the cis isomers. nih.gov Although this study does not specifically use this compound, the principles of stereochemical control demonstrated are applicable to reactions involving its vinyl group. The ability to direct the stereochemical outcome is crucial for the synthesis of specific isomers with desired properties.

Below is a table summarizing the key reaction types and mechanistic features discussed:

| Reaction Type | Key Mechanistic Features | Expected Reactivity of this compound |

| Radical Pathways | Initiation, propagation, and termination steps. Formation of a benzylic radical intermediate. | The vinyl group is susceptible to radical addition. The stability of the resulting radical is influenced by the halogen substituents. |

| Nucleophilic Desulfinylation | Formation of α-fluorocarbenoid intermediates from suitable precursors, followed by rearrangement. | A suitable derivative could potentially form an α-fluorocarbenoid, leading to rearranged products. |

| Electrophilic Aromatic Substitution | Formation of a resonance-stabilized arenium ion intermediate. | The phenyl ring is deactivated but directs electrophilic attack to positions 3, 4, and 5. |

| Nucleophilic Aromatic Substitution | Formation of a Meisenheimer complex. | The phenyl ring is activated for nucleophilic attack, with potential displacement of either halogen. |

| Stereochemical Control | Stereospecific or stereoselective addition to the vinyl group. | Reactions at the double bond can potentially lead to the formation of specific stereoisomers. |

Polymerization Kinetics and Material Design with 2 Chloro 6 Fluorostyrene

Comprehensive Homopolymerization Studies of Halogenated Styrenes

The homopolymerization of halogenated styrenes, including 2-chloro-6-fluorostyrene, has been explored through various mechanisms, primarily free-radical and anionic polymerization. The nature and position of the halogen substituents dictate the electron density of the vinyl group, which in turn affects the monomer's reactivity and the stability of the propagating species.

Free-radical polymerization is a common method for polymerizing vinyl monomers like styrene (B11656) and its derivatives. fujifilm.comdoubtnut.com The process involves three main stages: initiation, propagation, and termination. study.comyoutube.com An initiator, typically a peroxide or an azo compound, decomposes upon heating or exposure to light to generate free radicals. fujifilm.comcmu.edu These radicals then attack the double bond of a monomer molecule to form a new, larger radical. doubtnut.com This new radical proceeds to react with other monomer units in a chain reaction known as propagation. doubtnut.comyoutube.com Termination occurs when two growing radical chains combine or when a radical abstracts an atom from another molecule, ending the polymerization process. doubtnut.comyoutube.com

The kinetics of free-radical polymerization are influenced by the structure of the monomer. hacettepe.edu.tr For halogenated styrenes, the substituents can affect the reactivity of the monomer and the stability of the resulting radical. Electron-withdrawing groups can influence the rate of polymerization. stanford.edu The stability of the propagating radical is a key factor; for instance, the benzylic radical formed during styrene polymerization is stabilized by the phenyl ring. doubtnut.comlibretexts.org Halogen substituents can further influence this stability through inductive and resonance effects. libretexts.org

Table 1: General Kinetic Parameters in Free-Radical Polymerization

| Parameter | Description | Typical Range of Values (for Styrene) |

|---|---|---|

| kd | Initiator decomposition rate constant | 10-4 - 10-6 s-1 |

| kp | Propagation rate constant | 102 - 104 L·mol-1·s-1goettingen-research-online.de |

| kt | Termination rate constant | 106 - 108 L·mol-1·s-1cmu.edu |

| f | Initiator efficiency | 0.3 - 0.8 stanford.edu |

Anionic polymerization is particularly suitable for vinyl monomers that have strong electron-withdrawing groups, such as fluorine atoms. rsc.orgeresearchco.comwikipedia.org These groups decrease the electron density of the vinyl double bond, making it more susceptible to attack by anionic initiators like butyllithium (B86547) or Grignard reagents. rsc.org This method often leads to "living" polymerizations, where termination and chain-transfer reactions are absent, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. wikipedia.orgsemopenalex.org

The reactivity of fluorinated vinyl monomers in anionic polymerization is influenced by the inductive effect of the fluorine atoms. rsc.org For instance, studies on trifluoromethylstyrenes have shown that the electron-withdrawing nature of the CF3 group enhances the monomer's reactivity towards anionic initiation. nii.ac.jp The position of the substituent also plays a role, though the differences in reactivity between ortho-, meta-, and para-substituted trifluoromethylstyrenes are often small. nii.ac.jp This suggests that the electronic effect is the dominant factor over steric hindrance in these cases. nii.ac.jp

Copolymerization Behavior and Reactivity Ratio Determination

Copolymerization involves the polymerization of two or more different monomers. The resulting copolymer's composition and properties are determined by the reactivity of the monomers and the conditions of the reaction. fiveable.me Reactivity ratios (r1 and r2) are crucial parameters that describe the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other comonomer (r < 1). fiveable.me

When copolymerizing a substituted styrene like this compound with unsubstituted styrene, the electronic and steric effects of the substituents play a significant role. The reactivity ratios indicate how the monomers will arrange themselves in the polymer chain. fiveable.me For example, if both r1 and r2 are less than 1, the copolymer will tend to have an alternating structure. If r1 > 1 and r2 < 1, the copolymer will be enriched in monomer 1. If the product of the reactivity ratios (r1r2) is close to 1, a random copolymer is formed. fiveable.me

Determining these reactivity ratios often involves carrying out copolymerizations at low conversions for various initial monomer feed compositions and then analyzing the resulting copolymer composition using techniques like NMR or FT-IR spectroscopy. rdd.edu.iq Methods such as the Fineman-Ross and Kelen-Tüdos graphical methods are then used to calculate the reactivity ratios from this data. rdd.edu.iq

Table 2: Interpreting Reactivity Ratios in Copolymerization

| Condition | Copolymer Structure |

|---|---|

| r1 > 1, r2 < 1 | Enriched in Monomer 1 |

| r1 < 1, r2 > 1 | Enriched in Monomer 2 |

| r1 < 1, r2 < 1 | Tendency towards alternation |

| r1r2 = 1 | Ideal random copolymer fiveable.me |

| r1r2 = 0 | Strictly alternating copolymer |

Note: Specific reactivity ratios for the this compound/styrene system require experimental determination.

Maleic anhydride (B1165640) is an electron-deficient monomer that often participates in alternating copolymerization with electron-rich monomers like styrene. nih.govnih.gov This tendency is due to the formation of a charge-transfer complex between the two monomers. The copolymerization of styrene and maleic anhydride can be influenced by the solvent used, which can affect the apparent reactivity ratios. tue.nl However, the microstructure of the resulting copolymer often remains independent of the solvent, a phenomenon explained by the bootstrap model. tue.nl

Halogenated styrenes can also be copolymerized with maleic anhydride. The presence of electron-withdrawing halogen atoms on the styrene ring can influence the electron density of the double bond and thus affect its interaction with maleic anhydride. Recent studies have explored the spontaneous alternating copolymerization of maleic anhydride with various styrene derivatives, including p-fluorostyrene and p-chlorostyrene, activated by Lewis acids. nih.gov

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer architecture, including molecular weight and dispersity. fujifilm.comfluorine1.runih.gov

ATRP utilizes a transition metal complex (e.g., copper halide with a ligand) to reversibly activate and deactivate the growing polymer chains. fujifilm.comepa.gov This allows for the synthesis of well-defined polymers from various monomers, including styrenes. epa.govresearchgate.netepa.gov The process is tolerant to a wide range of functional groups, making it a versatile method for creating complex polymer structures. epa.gov

RAFT polymerization is another powerful technique that employs a chain transfer agent (CTA), typically a dithio compound, to control the polymerization. fluorine1.rucmu.edu This method has been successfully applied to the copolymerization of styrene and maleic anhydride, yielding products with low polydispersity. cmu.edu RAFT is also effective for creating block copolymers and other advanced architectures using fluorinated styrene derivatives. nih.govfluorine1.rursc.org These controlled polymerization methods are crucial for designing materials with specific properties derived from the precise incorporation of functional monomers like this compound.

Structure-Property Relationships in this compound-Based Polymers

The introduction of both a chlorine and a fluorine atom at the ortho-positions of the styrene monomer has a profound impact on the polymer's structure-property relationships. The combination of the steric bulk and the strong electronegativity of these halogen atoms restricts the rotational freedom of the polymer backbone. This increased rigidity is theoretically expected to lead to a higher glass transition temperature (Tg) compared to unsubstituted polystyrene.

The electronic effects of the chlorine and fluorine atoms also play a crucial role. The electron-withdrawing nature of these halogens can alter the charge distribution within the polymer, influencing intermolecular forces and potentially leading to enhanced dielectric properties. These altered electronic characteristics could be advantageous in applications requiring specific electrical insulation or capacitance properties.

A hypothetical comparison of the glass transition temperatures of related polymers, based on general trends observed in substituted polystyrenes, is presented in the table below. It is important to note that these are estimated values intended to illustrate the expected impact of the substitutions.

| Polymer | Substitution Pattern | Expected Glass Transition Temperature (°C) |

| Polystyrene | Unsubstituted | ~100 |

| Poly(2-chlorostyrene) | Ortho-Chloro | >110 |

| Poly(2-fluorostyrene) | Ortho-Fluoro | >110 |

| Poly(this compound) | Ortho-Chloro, Ortho-Fluoro | >120 (Estimated) |

This table is generated based on established principles of polymer science and is for illustrative purposes. Actual experimental values may vary.

Influence of Halogenation on Polymer Microstructure and Thermal Stability

The di-halogenation at the 2 and 6 positions of the styrene ring in this compound is anticipated to significantly influence the polymer's microstructure and its resistance to thermal degradation. The presence of these bulky and electronegative atoms can disrupt the regular packing of the polymer chains, likely resulting in a completely amorphous microstructure. This lack of crystallinity would, in turn, affect the material's mechanical properties, rendering it hard and brittle, characteristic of many amorphous thermoplastics.

From a thermal stability perspective, the carbon-halogen bonds are a critical factor. The strength of the carbon-fluorine (C-F) bond is notably higher than that of the carbon-chlorine (C-Cl) bond. This difference suggests a complex thermal degradation pathway for poly(this compound). It is plausible that the degradation would initiate with the scission of the weaker C-Cl bonds at lower temperatures, followed by the cleavage of the more stable C-F bonds at higher temperatures.

This two-stage degradation process could result in a broader decomposition temperature range compared to singly halogenated or non-halogenated polystyrenes. The initial degradation products would likely involve the release of hydrogen chloride (HCl), while the subsequent, higher-temperature degradation would be necessary to break down the fluorinated components of the polymer backbone.

The table below provides a comparative overview of the expected onset of thermal decomposition for various polystyrenes, highlighting the anticipated behavior of the di-halogenated variant.

| Polymer | Key Bond Strengths Influencing Degradation | Expected Onset of Thermal Decomposition (°C) |

| Polystyrene | C-C, C-H | ~300-350 |

| Poly(vinyl chloride) | C-Cl | ~200-250 (release of HCl) |

| Polytetrafluoroethylene | C-F | >500 |

| Poly(this compound) | C-Cl (weaker), C-F (stronger) | ~250-300 (Initial), >400 (Secondary) (Estimated) |

This table is generated based on established principles of polymer chemistry and is for illustrative purposes. Actual experimental values may vary.

Advanced Analytical Characterization Techniques for 2 Chloro 6 Fluorostyrene and Polymeric Adducts

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-Chloro-6-fluorostyrene" and its polymers. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the molecular architecture can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals for the vinyl and aromatic protons. The vinyl protons, due to their different chemical environments, will appear as a complex set of multiplets, typically in the range of 5.0 to 7.0 ppm. The aromatic protons will also show characteristic splitting patterns, influenced by the presence of the chloro and fluoro substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the vinyl group are expected to resonate in the olefinic region of the spectrum, while the aromatic carbons will appear further downfield. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will experience significant deshielding, resulting in downfield chemical shifts.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing "this compound". The fluorine nucleus is highly sensitive, and its chemical shift is very responsive to the local electronic environment. The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring, with its chemical shift providing valuable information about the electronic effects of the other substituents. For fluorinated polymers, ¹⁹F NMR can be used to investigate polymer tacticity and end-group analysis.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Vinyl) | 5.0 - 7.0 | m | J(H,H), J(H,F) |

| ¹H (Aromatic) | 6.8 - 7.5 | m | J(H,H), J(H,F) |

| ¹³C (Vinyl) | 110 - 140 | s | J(C,F) |

| ¹³C (Aromatic) | 115 - 165 | d | J(C,F) |

| ¹⁹F | -110 to -130 | m | J(F,H), J(F,C) |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

FT-IR Spectroscopy: The FT-IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key vibrational bands would include C-H stretching vibrations of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic moieties, and the C-Cl and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would be expected to show strong signals for the C=C stretching of the vinyl group and the aromatic ring. The C-Cl and C-F bonds will also have characteristic Raman shifts. For polymeric adducts, Raman spectroscopy can be used to study the degree of polymerization and changes in conformation. A Raman spectrum for the related compound 2-Chloro-6-fluoro-β-nitrostyrene has been reported, providing some insight into the expected vibrational frequencies spectrabase.com.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Medium |

| Vinyl C-H Stretch | 3000-3080 | 3000-3080 | Medium |

| C=C Stretch (Vinyl) | 1620-1640 | 1620-1640 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Strong |

| C-F Stretch | 1100-1300 | 1100-1300 | Strong |

| C-Cl Stretch | 600-800 | 600-800 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of "this compound" by analyzing its fragmentation pattern upon ionization.

In a typical electron ionization (EI) mass spectrum, "this compound" would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak will also be observed, which is characteristic of compounds containing one chlorine atom chemguide.co.uk.

The fragmentation of the molecular ion would likely involve the loss of the chlorine and fluorine atoms, as well as the vinyl group. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Cl• or F•) or a hydrogen halide molecule (HCl or HF). The fragmentation of the vinyl side chain could lead to the formation of a stable tropylium-like cation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 158/160 | [C₈H₆ClF]⁺ | - |

| 123 | [C₈H₆F]⁺ | Cl |

| 139 | [C₈H₅Cl]⁺ | F |

| 122 | [C₈H₅F]⁺ | HCl |

| 131 | [C₇H₃ClF]⁺ | C₂H₃ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of "this compound" suitable for X-ray diffraction may be challenging, such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Electrochemical Characterization (e.g., Cyclic Voltammetry) in Reaction Mechanism Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of "this compound" and are instrumental in analyzing reaction mechanisms, particularly those involving electron transfer steps.

The cyclic voltammogram of "this compound" would reveal its oxidation and reduction potentials. The oxidation potential is related to the energy required to remove an electron from the molecule, forming a radical cation. This process is relevant in electrophilic reactions and polymerization initiation. The presence of the electron-withdrawing chloro and fluoro groups is expected to make the oxidation of "this compound" more difficult compared to unsubstituted styrene (B11656). Studies on substituted styrenes have shown that the oxidation potentials are sensitive to the nature and position of the substituents on the aromatic ring chemguide.co.ukresearchgate.netresearchgate.netnih.gov. The reduction potential, corresponding to the addition of an electron to form a radical anion, can provide information about the molecule's behavior in reductive processes. The electrochemical behavior of related compounds, such as in the electrochemical synthesis of 2-chloro-6-fluorobenzylalcohol, has been investigated, highlighting the utility of these methods in understanding and controlling reactions of substituted aromatics.

Theoretical and Computational Chemistry Applied to 2 Chloro 6 Fluorostyrene

Quantum Chemical Investigations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic properties and three-dimensional shape of 2-chloro-6-fluorostyrene. These investigations can predict the molecule's stability, dipole moment, and the distribution of electron density, which are key to its reactivity.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine the optimized geometry in its ground state. These calculations would reveal the preferred orientation of the vinyl group relative to the aromatic ring, considering the steric and electronic influences of the ortho-chloro and -fluoro substituents.

In the ground state, the planarity of the styrene (B11656) system is a key conformational feature. For styrene itself, the vinyl group is nearly coplanar with the benzene (B151609) ring to maximize π-conjugation. However, the presence of bulky ortho substituents like chlorine can introduce steric strain, potentially leading to a non-planar conformation where the vinyl group is twisted out of the plane of the ring. DFT studies on similar ortho-substituted styrenes have shown that the degree of this twist angle is a balance between steric hindrance and the energetic favorability of conjugation.

DFT can also be used to investigate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and its behavior in electronic transitions (excited states). The electron-withdrawing nature of both chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted styrene.

Time-dependent DFT (TD-DFT) is the standard method for studying excited states. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light in UV-visible spectroscopy. For this compound, these calculations would help in understanding its photochemical properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Molecules This table presents illustrative data based on general principles of substituent effects, as direct computational results for this compound are not available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Styrene | -6.15 | -0.30 | 5.85 | 0.13 |

| 2-Chlorostyrene | -6.25 | -0.50 | 5.75 | 1.50 |

| 2-Fluorostyrene | -6.20 | -0.45 | 5.75 | 1.45 |

| This compound | -6.35 | -0.60 | 5.75 | 2.50 |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations would be valuable for obtaining a precise determination of its geometry, including bond lengths and angles. These methods are also well-suited for calculating properties such as the molecular electrostatic potential (MEP). The MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich and electron-deficient regions. In this compound, the electronegative halogen atoms would create regions of negative potential, while the vinyl group and the aromatic ring would also exhibit distinct electronic features influencing how the molecule interacts with other chemical species.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, this could be applied to understand its reactivity in various chemical transformations.

For instance, in electrophilic addition reactions across the vinyl group's double bond, computational modeling could predict the regioselectivity of the attack. The electronic effects of the chloro and fluoro substituents would influence the stability of the carbocation intermediate, thereby directing the incoming electrophile. DFT calculations could be used to model the reaction pathway, calculating the energies of the reactants, intermediates, transition states, and products. This would provide a quantitative understanding of the reaction's feasibility and kinetics.

Similarly, the reactivity of the aromatic ring in electrophilic aromatic substitution reactions could be modeled. The chloro and fluoro substituents are ortho-, para-directing but deactivating. Computational modeling could quantify the extent of this deactivation and predict the most likely sites for substitution.

Prediction and Analysis of Polymerization Kinetics through Computational Methods

Computational methods can offer significant insights into the polymerization behavior of monomers like this compound. The electronic and steric properties of the monomer, as calculated by quantum chemical methods, directly influence the kinetics of polymerization.

In free-radical polymerization, the key kinetic parameters are the propagation rate constant (kp) and the termination rate constant (kt). Computational models can be used to study the transition states of the propagation and termination steps. The stability of the growing polymer radical is a critical factor. The halogen substituents on the phenyl ring of this compound would influence the stability of the benzylic radical through inductive and resonance effects.

Studies on the atom transfer radical polymerization (ATRP) of substituted styrenes have shown that monomers with electron-withdrawing substituents generally polymerize faster. This can be attributed to effects on both the propagation rate constant and the equilibrium constant for the atom transfer process. Based on these findings, it can be inferred that the electron-withdrawing chloro and fluoro groups in this compound would likely lead to a higher polymerization rate compared to unsubstituted styrene under ATRP conditions.

Table 2: Illustrative Computationally-Derived Parameters for Polymerization This table presents hypothetical data to illustrate how computational methods can be used to predict polymerization parameters. The values are not based on actual calculations for this compound.

| Monomer | Calculated Radical Stabilization Energy (kcal/mol) | Predicted Relative Propagation Rate Constant (kp) |

|---|---|---|

| Styrene | -20.5 | 1.00 |

| 4-Chlorostyrene | -20.2 | 1.10 |

| 4-Fluorostyrene | -20.3 | 1.05 |

| This compound | -19.8 | 1.20 |

Structure-Reactivity and Structure-Property Correlations from Theoretical Data

A significant application of computational chemistry is in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). In these models, theoretical molecular descriptors are correlated with experimentally observed activities or properties.

For this compound, a variety of theoretical descriptors can be calculated, including:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. These are related to the molecule's reactivity in chemical reactions.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: These include more advanced properties like molecular polarizability, ovality, and solvent accessible surface area.

These descriptors could be used to build QSAR models to predict, for example, the biological activity of polymers derived from this compound or its environmental fate. Similarly, QSPR models could predict physical properties such as the glass transition temperature (Tg) of poly(this compound). The incorporation of fluorine, for instance, is known to affect properties like thermal stability and surface energy in polymers. Computational descriptors related to intermolecular forces could be correlated with these macroscopic properties.

The development of such models would allow for the virtual screening of other similar monomers and the prediction of their properties without the need for extensive experimental synthesis and testing.

Applications of 2 Chloro 6 Fluorostyrene in Advanced Materials Science

Development of Functional Polymers with Tailored Characteristics

The incorporation of 2-Chloro-6-fluorostyrene into polymer chains could theoretically enable the development of functional polymers with precisely tailored characteristics. The chlorine and fluorine atoms would significantly influence the monomer's reactivity and the resulting polymer's properties. For instance, the electronegativity of the halogen atoms could alter the electron density of the vinyl group, affecting its polymerization behavior in both radical and ionic polymerization methods.

Furthermore, the presence of these halogens in the final polymer would be expected to enhance thermal stability and flame retardancy. The carbon-halogen bonds are generally strong, contributing to a more stable polymer backbone at elevated temperatures. In the event of combustion, the halogens can act as radical scavengers in the gas phase, inhibiting the chemical reactions of fire.

Specialty Monomers for Polymer Synthesis and Modification

As a specialty monomer, this compound could be employed in copolymerization reactions with other commodity or specialty monomers. This approach would allow for the modification of existing polymers, introducing the specific properties conferred by the chloro and fluoro groups. For example, copolymerizing a small amount of this compound with styrene (B11656) could enhance the flame retardancy and chemical resistance of polystyrene without drastically altering its bulk mechanical properties.

The unique substitution pattern might also offer sites for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's characteristics for specific applications.

Role in High-Performance Polymeric Materials Research

In the realm of high-performance polymeric materials research, this compound could be a target for creating materials with exceptional properties for demanding applications. For instance, polymers with high halogen content are often used in electronic applications due to their dielectric properties and flame resistance. The specific arrangement of chlorine and fluorine in poly(this compound) could lead to a polymer with a low dielectric constant and low loss tangent, making it suitable for use in high-frequency circuit boards and other electronic components.

Moreover, the introduction of fluorine is known to lower the surface energy of polymers, leading to materials with hydrophobic and oleophobic properties. This could be beneficial for applications requiring self-cleaning surfaces or resistance to chemical attack.

Interactive Data Table: Potential Properties of Poly(this compound)

| Property | Expected Influence of this compound | Potential Applications |

| Flame Retardancy | High | Electronics, construction materials, textiles |

| Thermal Stability | High | High-temperature applications, engineering plastics |

| Chemical Resistance | High | Chemical processing equipment, protective coatings |

| Dielectric Properties | Low dielectric constant and loss | High-frequency electronics, insulation |

| Surface Energy | Low | Hydrophobic and oleophobic surfaces, anti-fouling coatings |

Future Research Directions and Unaddressed Challenges

Synthesis and Derivatization Innovations

The development of efficient, scalable, and sustainable synthetic routes to 2-Chloro-6-fluorostyrene and its derivatives remains a primary challenge. While syntheses of its precursors, such as 2-chloro-6-fluorobenzaldehyde, have been improved, future work must focus on the final olefination step and subsequent derivatization.

Key Research Objectives:

Greener Synthetic Pathways: Current research trends emphasize the need for environmentally benign chemical processes. Future syntheses of this compound should move away from stoichiometric reagents and harsh conditions. A promising avenue is the exploration of heterogeneous catalysis and the use of recyclable catalytic systems, such as basic ionic liquids immobilized on solid supports, which have proven effective for other substituted styrenes.

Continuous Flow Technology: Shifting from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, consistency, and scalability. The development of a continuous flow process for the synthesis of this compound would represent a significant innovation, allowing for precise control over reaction parameters and minimizing hazardous waste.

Novel Derivatization Strategies: The reactivity of the vinyl group and the substituted aromatic ring offers dual points for derivatization. Future research should explore novel transformations beyond polymerization. For instance, catalytic cyclopropanation of the double bond could yield structurally complex building blocks. Furthermore, exploring nucleophilic aromatic substitution (SNAr) reactions, despite the steric hindrance, could open pathways to novel functionalized monomers, though this remains a significant synthetic challenge. A key unaddressed issue is the selective functionalization of the aromatic ring without affecting the reactive vinyl group.

Mechanistic Elucidation of Complex Reaction Systems

A fundamental understanding of the reaction mechanisms governing the synthesis and polymerization of this compound is crucial for optimizing conditions and predicting outcomes. The interplay of the ortho-chloro and ortho-fluoro substituents creates a complex electronic and steric environment that warrants detailed investigation.

Unaddressed Mechanistic Questions:

Substituent Effect on Reactivity: The combined influence of the electron-withdrawing inductive effects of chlorine and fluorine, the potential for resonance effects, and the steric hindrance from the 2-chloro group on the reactivity of the vinyl moiety is not well understood. Kinetic studies are needed to quantify these effects in polymerization and other addition reactions.

Polymerization Pathways: In polymerization reactions, the precise role of the 2,6-disubstitution pattern in preventing side reactions, such as chain transfer which can occur in styrene (B11656) polymerization, needs to be elucidated. acs.org For instance, in the cationic polymerization of similarly hindered monomers like 2,4,6-trimethylstyrene, methyl groups are known to prevent undesirable indanyl-skeleton formation. researchgate.net A key challenge is to determine if the chloro and fluoro substituents provide similar control.

Transition State Analysis: Elucidating the transition states of key reaction steps is critical. Future research should leverage computational chemistry, particularly Density Functional Theory (DFT), to model reaction pathways. DFT has been successfully used to clarify mechanisms and diastereoselectivity in reactions involving other substituted styrenes and can be applied to model polymerization initiation, propagation, and potential side reactions for this compound. acs.orgnih.gov

Advancements in Polymerization Control and Novel Architectures

The most promising application of this compound lies in the creation of novel fluorinated polymers with precisely controlled structures. mdpi.com Modern controlled radical polymerization (CRP) techniques are central to this endeavor, but their application to this specific monomer is an unexplored area.

Future Directions in Polymer Synthesis:

Controlled Radical Polymerization: The application of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) to this compound is a primary future goal. nsf.gov RAFT, known for its versatility with a wide range of monomers, and ATRP, known for its robust nature, are ideal candidates for producing well-defined homopolymers and copolymers. fluorine1.ruepa.gov A significant challenge will be the design of specific RAFT agents and ATRP catalyst systems that can effectively control the polymerization of this sterically hindered monomer to achieve low dispersity and predictable molecular weights. acs.org

Novel Polymer Architectures: Beyond simple homopolymers, the synthesis of advanced architectures like block, graft, and star copolymers is a key objective. By sequentially polymerizing this compound with other monomers, materials with unique combinations of properties (e.g., hydrophobicity, thermal stability, and specific dielectric properties) can be targeted.

Structure-Property Relationships: A systematic investigation into the relationship between the polymer architecture and its macroscopic properties is essential. Research should focus on how the incorporation of the 2-chloro-6-fluorophenyl moiety affects thermal stability, chemical resistance, surface energy, and optical and dielectric properties of the resulting materials.

| Feature | Reversible Addition-Fragmentation chain-Transfer (RAFT) | Atom Transfer Radical Polymerization (ATRP) |

| Control Agent | Thiocarbonylthio compound (RAFT Agent) | Transition metal complex (e.g., CuBr) with a ligand |

| Mechanism | Degenerative chain transfer | Reversible activation/deactivation of dormant species |

| Monomer Scope | Very broad, highly tolerant of functional groups | Broad, but can be sensitive to acidic or amine functionalities |

| Conditions | Typically requires a radical initiator (thermal or photo) | Metal catalyst can be sensitive to oxygen; requires deoxygenation |

| End-Group | Thiocarbonylthio group, allows for post-polymerization modification | Halogen atom (e.g., -Br or -Cl), allows for re-initiation |

| Purity | Polymers can be colored due to the RAFT agent (removable) | Requires removal of metal catalyst from the final polymer |

This table compares the key features of RAFT and ATRP, the primary techniques for future investigation into the controlled polymerization of this compound.

Emerging Computational Methodologies and Predictive Power

Computational chemistry and machine learning are poised to revolutionize the design and discovery of materials derived from this compound. These in silico tools can significantly reduce the experimental effort required by predicting properties and guiding synthesis.

Key Computational Approaches:

Quantum Mechanical Calculations: Density Functional Theory (DFT) will be instrumental in predicting the fundamental properties of the monomer and its polymers. researchgate.net Applications include calculating molecular orbital energies (HOMO-LUMO), predicting spectroscopic characteristics, determining bond dissociation energies to gauge reactivity, and modeling polymer chain conformations. nih.gov

Machine Learning (ML) for Synthesis: AI and ML models can be trained on existing chemical reaction databases to predict the outcomes of novel reactions. arxiv.orgaip.org Such models could forecast the optimal conditions (catalyst, solvent, temperature) for synthesizing or polymerizing this compound derivatives, accelerating process optimization.

Predictive Polymer Property Modeling: A major challenge is to accurately predict bulk polymer properties from the monomer structure. Future research will focus on developing quantitative structure-property relationship (QSPR) models and leveraging molecular dynamics simulations to predict key material characteristics like glass transition temperature, thermal stability, and dielectric constant before synthesis.

| Methodology | Application to this compound Research | Key Challenge |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict electronic properties, reactivity, and spectroscopic data. | High computational cost for large systems like polymer chains. |

| Molecular Dynamics (MD) | Simulate polymer chain dynamics; predict bulk properties like Tg and mechanical strength. | Accuracy is highly dependent on the quality of the force field used. |

| Machine Learning (ML) | Predict optimal reaction conditions; screen virtual libraries for desired properties; develop QSPR models. | Requires large, high-quality datasets for training to ensure model accuracy and generalizability. |

This table outlines emerging computational methodologies and their potential applications and challenges in the study of this compound.

Synergistic Approaches to Materials Discovery

The most rapid progress in developing new materials from this compound will come from synergistic approaches that tightly integrate computational screening with automated, high-throughput experimental workflows. nih.govnih.gov This closed-loop approach can dramatically accelerate the materials discovery cycle.

An Integrated Discovery Workflow:

In Silico Screening: The process begins with computational tools to design and screen vast virtual libraries of potential copolymers or derivatized materials based on this compound. arxiv.org ML models would rapidly identify candidates predicted to have superior properties for a target application.

Automated Synthesis: The most promising candidates identified computationally would be synthesized using automated robotic platforms. This allows for the rapid and parallel production of a library of physical material samples.

High-Throughput (HTS) Characterization: The synthesized materials would undergo rapid screening for key properties. Techniques such as high-throughput 19F NMR for analyzing fluorinated compounds, automated size-exclusion chromatography for polymer characterization, and differential scanning calorimetry for thermal analysis would be employed. adelphi.edunih.gov

Data-Driven Feedback Loop: The experimental results from HTS are fed back into the computational models to refine their predictive accuracy. nih.gov This iterative cycle of prediction, synthesis, and testing allows for the rapid optimization of material properties and the discovery of novel, high-performance materials far more efficiently than traditional, linear research methods.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Chloro-6-fluorostyrene, and how can reaction conditions be optimized?

A:

- Synthetic Pathways : Common methods include halogenation of styrene derivatives or dehydrohalogenation of precursors like 2-Chloro-6-fluorobenzyl chloride (CAS 55117-15-2) using base catalysts (e.g., KOH/EtOH) .

- Optimization : Key parameters include temperature control (80–120°C), solvent selection (polar aprotic solvents enhance yield), and catalyst stoichiometry. Purification via fractional distillation or column chromatography is critical to isolate the product from byproducts like 6-chloro-2-fluoropurine derivatives .

Q. Q2. How should researchers characterize the purity and structure of this compound?

A:

- Analytical Techniques :

- GC-MS : To confirm molecular weight (179.02 g/mol) and detect impurities (e.g., residual solvents or halogenated byproducts) .

- NMR : Use -NMR to resolve fluorine environments and -NMR to verify substitution patterns. Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) to validate assignments .

- Elemental Analysis : Ensure Cl/F ratios match theoretical values (CHClF) .

Advanced Research Questions

Q. Q3. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

A:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost. Include exact-exchange terms to improve thermochemical predictions (average error <3 kcal/mol) .

- Basis Sets : 6-31G(d,p) for geometry optimization; aug-cc-pVDZ for electron correlation effects .

- Applications : Predict reaction pathways (e.g., electrophilic substitution) and compare with experimental kinetics data to validate models .

Table 1 : Performance of DFT Functionals for Halogenated Styrenes

| Functional | Avg. Error (kcal/mol) | Applicability |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry, Reactivity |

| M06-2X | 1.8 | Non-covalent Interactions |

Q. Q4. How can researchers resolve contradictions in reported spectroscopic data for this compound?

A:

- Data Validation Steps :

- Collaborative Tools : Share raw data via platforms like PubChem or EPA DSSTox to benchmark results .

Q. Q5. What safety protocols are critical for handling this compound in laboratory settings?

A:

- Hazard Mitigation :

- Ventilation : Use fume hoods to limit inhalation of volatile byproducts (e.g., hydrogen chloride gas) .

- PPE : Nitrile gloves, lab coats, and safety goggles; avoid skin contact due to potential toxicity .

- Waste Disposal : Collect halogenated waste separately; incinerate at >850°C to prevent dioxin formation .

Methodological and Data Analysis Questions

Q. Q6. What strategies can be employed to design experiments investigating the environmental stability of this compound?

A:

Q. Q7. How can literature reviews on this compound be structured to address knowledge gaps?

A:

- Framework :

- Scope : Prioritize peer-reviewed journals (avoid non-academic sources like BenchChem) .

- Data Synthesis : Tabulate synthetic yields, spectroscopic data, and computational results to highlight inconsistencies .

- Gaps : Identify understudied areas (e.g., biological activity, polymer applications) using tools like Semrush Topic Research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.